molecular formula C11H20N4O5S B4819100 4-phenyl-1-piperazinecarboximidamide sulfate hydrate

4-phenyl-1-piperazinecarboximidamide sulfate hydrate

Cat. No.: B4819100
M. Wt: 320.37 g/mol
InChI Key: DBYCNQVGNFVMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1-piperazinecarboximidamide sulfate hydrate is a chemical compound with the molecular formula C11H16N4·H2O·H2O4S. It is a sulfate hydrate salt of 4-phenyl-1-piperazinecarboximidamide. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate typically involves the reaction of 4-phenylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with sulfuric acid to form the sulfate hydrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization and drying processes to obtain the sulfate hydrate form.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-piperazinecarboximidamide sulfate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted piperazine derivatives with different functional groups attached to the ring.

Scientific Research Applications

4-phenyl-1-piperazinecarboximidamide sulfate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine: A precursor in the synthesis of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate.

    1-piperazinecarboximidamide: A related compound with similar structural features but lacking the phenyl group.

    4-phenyl-1-piperazinecarboxamide: Another derivative with a different functional group attached to the piperazine ring.

Uniqueness

This compound is unique due to its sulfate hydrate form, which imparts specific solubility and stability characteristics. Additionally, the presence of both the phenyl and carboximidamide groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.H2O4S.H2O/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4;/h1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYCNQVGNFVMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Reactant of Route 2
Reactant of Route 2
4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Reactant of Route 3
Reactant of Route 3
4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Reactant of Route 4
Reactant of Route 4
4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Reactant of Route 5
Reactant of Route 5
4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Reactant of Route 6
Reactant of Route 6
4-phenyl-1-piperazinecarboximidamide sulfate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.